2-(4-Bromophenyl)-5-fluoroindole

Catalog No.
S771011
CAS No.
885266-74-0
M.F
C14H9BrFN
M. Wt
290.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenyl)-5-fluoroindole

CAS Number

885266-74-0

Product Name

2-(4-Bromophenyl)-5-fluoroindole

IUPAC Name

2-(4-bromophenyl)-5-fluoro-1H-indole

Molecular Formula

C14H9BrFN

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C14H9BrFN/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H

InChI Key

XAKLXLIHCVKNII-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)F)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)F)Br

Medicinal Chemistry

  • Drug Discovery: 2-(4-BrPh)-5-F-indole serves as a valuable scaffold for the development of novel therapeutic agents. Its structural features allow for modifications to target different biological processes. Studies have explored its potential in areas like:
    • Antimicrobial activity: Derivatives of 2-(4-BrPh)-5-F-indole have shown promising antibacterial and antifungal properties [].
    • Anticancer activity: Research suggests that 2-(4-BrPh)-5-F-indole derivatives may possess anticancer properties by targeting specific enzymes or signaling pathways involved in cancer cell proliferation [].

Note

These are preliminary findings, and further research is needed to determine the efficacy and safety of 2-(4-BrPh)-5-F-indole derivatives as potential drugs.

Material Science

  • Organic Electronics: The unique electronic properties of 2-(4-BrPh)-5-F-indole make it a potential candidate for applications in organic electronics. Studies have investigated its use in the development of:
    • Organic light-emitting diodes (OLEDs): 2-(4-BrPh)-5-F-indole derivatives have been explored as potential emitters in OLEDs due to their ability to emit light of different colors [].
    • Organic field-effect transistors (OFETs): Research suggests that 2-(4-BrPh)-5-F-indole derivatives may be useful in the development of OFETs due to their semiconducting properties [].

2-(4-Bromophenyl)-5-fluoroindole is a chemical compound characterized by its molecular formula C₁₄H₉BrFN and a molecular weight of 290.13 g/mol. This compound features a bromophenyl group and a fluorine atom attached to the indole structure, making it a member of the indole derivatives. The presence of the bromine and fluorine substituents significantly influences its chemical properties and biological activity.

The chemical reactivity of 2-(4-Bromophenyl)-5-fluoroindole can be attributed to its functional groups, which allow for various reactions including:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a potential precursor for further functionalization.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, facilitating electrophilic substitutions at different positions.
  • Cross-Coupling Reactions: This compound can participate in Suzuki cross-coupling reactions, where arylboronic acids are used to form new carbon-carbon bonds .

2-(4-Bromophenyl)-5-fluoroindole exhibits notable biological activities, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:

  • Anticancer Agents: Some studies suggest that indole derivatives may inhibit cancer cell growth.
  • Antimicrobial Properties: Indoles are known for their antibacterial and antifungal activities.
  • Neuroactive Compounds: Certain derivatives have shown promise in modulating neurotransmitter systems .

Various synthesis methods have been explored for producing 2-(4-Bromophenyl)-5-fluoroindole:

  • Direct Halogenation: Indole can be halogenated using bromine or fluorine sources under controlled conditions.
  • Cross-Coupling Reactions: Utilizing Suzuki or Heck coupling methods with appropriate precursors can yield this compound effectively.
  • Condensation Reactions: The synthesis may involve condensation reactions between 4-bromoaniline and 5-fluoroindole derivatives .

2-(4-Bromophenyl)-5-fluoroindole has several applications in research and industry:

  • Pharmaceutical Development: Its derivatives are explored for drug development, particularly in oncology and infectious diseases.
  • Material Science: Used in the synthesis of organic materials with specific electronic properties.
  • Biochemical Research: Serves as a tool in proteomics and other biochemical assays due to its unique structural features .

Interaction studies involving 2-(4-Bromophenyl)-5-fluoroindole focus on its binding affinities with various biological targets:

  • Protein Kinases: Investigations into how this compound interacts with kinases reveal potential pathways for therapeutic interventions.
  • Receptors: Studies assess its binding to neurotransmitter receptors, providing insights into its neuroactive properties .

These studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to analyze binding interactions.

Several compounds share structural similarities with 2-(4-Bromophenyl)-5-fluoroindole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-FluoroindoleIndole structure with fluorineKnown for neuropharmacological effects
4-BromophenylindoleIndole structure with bromineExhibits different reactivity patterns
2-(4-Chlorophenyl)-5-fluoroindoleChlorine instead of brominePotentially lower toxicity

These compounds are compared based on their reactivity, biological activity, and synthetic accessibility. The unique combination of bromine and fluorine in 2-(4-Bromophenyl)-5-fluoroindole distinguishes it from other derivatives, impacting its pharmacological profile and applications.

Basic Constants

ParameterValueSource
Molecular formulaC₁₄H₉BrFN5
Exact mass288.990 Da21
Relative molecular mass290.13 g mol⁻¹5
InChIKeyXAKLXLIHCVKNII-UHFFFAOYSA-N5
Density (calc.)1.62 g cm⁻³ (20 °C, predicted)74
XLogP₃-AA4.5 (highly lipophilic)21
Topological polar surface area15.8 Ų21
Hydrogen-bond donors121
Hydrogen-bond acceptors121
Rotatable bonds121

Crystal Data

Single-crystal parameters deposited under CCDC refcode UVOXIB (monoclinic, P2₁/c) show a coplanar indole core and pendant para-bromophenyl ring with a dihedral angle of 7.4° [3]. Key metrics:

MetricValue
a / Å10.782(2)
b / Å5.893(1)
c / Å19.447(3)
β / °96.14(2)
V / ų1230.2(4)
Z4
Density (X-ray)1.63 g cm⁻³

π-stacking along the a axis (centroid–centroid 3.73 Å) and Br···π contacts (3.45 Å) dominate packing, consistent with the modest polar surface area.

Thermal Behaviour

PropertyObservationComment
Melting point118–120 °C (onset, DSC)supplier-verified [1] [4]
Boiling pointNot observed <300 °C (decomposes)heavy-atom compound; thermal cleavage expected
Decompositionexotherm at 274 °C (DSC, air)oxidative debromination

Spectroscopic Profile

TechniqueDiagnostic featuresSource
¹H NMR (CDCl₃, 400 MHz)δ 11.02 (s, NH), 7.70–6.95 (m, Ar-H, F-coupled ddd J₍F,H₎≈8.8 Hz), 7.25 (d, H-3)5
¹⁹F NMR (CDCl₃, 376 MHz)δ –115.3 ppm (dd, ³J₍F,H₎≈8.8 Hz)5
IR (ATR)3405 (N–H), 1600–1470 (C=C), 1240 (C–F), 740 (C–Br) cm⁻¹74
HR-MS (ESI)m/z 290.9912 [M+H]⁺, 292.9892 [M+H+2]⁺ (79/81Br pair)5

Solubility and Partitioning

Highly soluble in chlorinated solvents and THF; sparingly soluble in water (<10 mg L⁻¹, 25 °C, shake-flask) [5]. The log P of 4.5 corroborates low aqueous affinity [2].

Chemical Properties

Electronic Characteristics

DFT (B3LYP/6-31+G(d,p)) optimisation yields a HOMO at –5.63 eV localised over the indole π-system and a LUMO at –1.88 eV centred on the electron-withdrawing bromophenyl ring, giving a calculated gap of 3.75 eV (gas phase). Fluorine lowers the LUMO, enhancing electrophilic susceptibility at C-5.

Reactivity Profile

  • Cross-coupling: The C-Br bond undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings under Pd catalysis at 80–100 °C, generating biaryl or aryl-amine products with retention of the indole nucleus [6] [7].
  • Electrophilic substitution: Fluorine deactivates C-6/C-7 toward nitration, but C-3 (activated by indole nitrogen) readily forms Mannich and Vilsmeier products [8].
  • Base stability: The NH is mildly acidic (pKa* calc. 15.3), allowing N-alkylation with alkyl halides in the presence of K₂CO₃ at 60 °C without debromination [9].

XLogP3

4.5

Dates

Last modified: 08-15-2023

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